molecular formula C15H24BN3O4 B580899 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid CAS No. 1254163-84-2

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid

Katalognummer: B580899
CAS-Nummer: 1254163-84-2
Molekulargewicht: 321.184
InChI-Schlüssel: GBQHGDQAFMZCRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative featuring a pyridine core substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 6-position. Its molecular formula is C15H24BN3O4, with a molecular weight of 333.19 g/mol (exact mass: 333.1815) . The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes while enabling deprotection for subsequent functionalization . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name

[4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O4/c1-11-9-13(17-10-12(11)16(21)22)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHGDQAFMZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119960
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-84-2
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254163-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • A 4-methylpyridin-3-ylboronic acid core.

  • A tert-butoxycarbonyl (Boc)-protected piperazine substituent at the 6-position of the pyridine ring.
    Retrosynthetically, this suggests two convergent approaches:

  • Path A : Introduction of the Boc-piperazine group to a pre-formed boronic acid-functionalized pyridine.

  • Path B : Boronation of a pre-functionalized pyridine bearing the Boc-piperazine group.

Preparation of the Boc-Piperazine-Pyridine Intermediate

Photocatalyzed C–N Coupling

A patent (CN108558792B) describes a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using visible-light photocatalysis. Although this intermediate lacks the boronic acid group, the method highlights efficient C–N bond formation under mild conditions:

  • Reagents : 2-aminopyridine, Boc-piperazine, acridine salt photocatalyst, 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).

  • Conditions : Blue LED irradiation, anhydrous dichloroethane, oxygen atmosphere.

  • Yield : 95%.

This approach avoids traditional transition-metal catalysts, reducing heavy metal contamination and simplifying purification.

Palladium-Catalyzed Cross-Coupling

The ACS Journal of Medicinal Chemistry details Suzuki-Miyaura couplings to attach aryl groups to pyridine rings. For example:

  • A bromopyridine derivative reacts with a Boc-piperazine-phenylboronic ester under Pd catalysis.

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Base : Sodium carbonate.

  • Solvent : 1,4-Dioxane/water (4:1).

  • Yield : 47%.

This method, while lower-yielding, is versatile for introducing diverse substituents.

Boronic Acid Group Introduction

Miyaura Borylation

The boronic acid group is typically introduced via Miyaura borylation, replacing a halogen (e.g., bromine) on the pyridine ring. A representative procedure from GlpBio involves:

  • Substrate : 6-(4-Boc-piperazin-1-yl)-4-methyl-3-bromopyridine.

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), PdCl₂(dppf), potassium acetate.

  • Solvent : 1,4-Dioxane.

  • Conditions : 80–100°C, inert atmosphere.

  • Yield : ~60–70% (estimated from analogous reactions).

Direct Boronation via Lithiation

An alternative route employs directed ortho-metalation (DoM):

  • Lithiation : Treat 6-(4-Boc-piperazin-1-yl)-4-methylpyridine with LDA (lithium diisopropylamide) at -78°C.

  • Quenching : Add triisopropyl borate, followed by acidic workup.

  • Advantage : Avoids halogenation steps.

  • Challenge : Sensitivity of Boc group to strong bases.

Integrated Synthetic Pathways

Pathway 1: Sequential C–N Coupling and Borylation

  • Step 1 : Synthesize tert-butyl 4-(6-bromo-4-methylpyridin-3-yl)piperazine-1-carboxylate via Pd-catalyzed coupling (47% yield).

  • Step 2 : Miyaura borylation to install boronic acid (60–70% yield).

  • Overall Yield : 28–33%.

Pathway 2: Photocatalyzed Intermediate Followed by Borylation

  • Step 1 : Prepare tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperazine-1-carboxylate via photocatalysis (95% yield).

  • Step 2 : Convert amine to bromide via Sandmeyer reaction.

  • Step 3 : Miyaura borylation.

  • Overall Yield : ~50% (estimated).

Critical Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Photocatalysis + BorylationBlue LED, O₂, 25°C~50%High step efficiency, minimal byproductsRequires specialized equipment
Pd-Catalyzed CouplingPd(dppf)Cl₂, 85°C28–33%Broad substrate scopeLower yield, metal contamination
Direct LithiationLDA, -78°CN/ANo halogenation stepBoc group instability

Optimization and Scale-Up Considerations

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ from 10 mol% to 5 mol% in Miyaura borylation maintains efficiency while lowering costs.

  • Solvent Systems : Mixed 1,4-dioxane/water (4:1) enhances solubility of inorganic bases in Suzuki couplings.

  • Purification : Reverse-phase chromatography (ACN/water with 0.1% formic acid) effectively isolates the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid serves as an important intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the development of norepinephrine reuptake inhibitors such as ampreloxetine, which is used to treat conditions like neurogenic orthostatic hypotension . The compound's ability to act as a building block for complex molecules underscores its significance in medicinal chemistry.

Targeting Kinases

Research has indicated that boronic acids can be effective in targeting specific kinases involved in cancer and other diseases. The structural features of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid make it a candidate for developing selective inhibitors against various receptor kinases, enhancing its potential in cancer therapy .

Chemical Biology

The compound's boronic acid moiety allows it to interact with biological molecules, making it useful for probing biological pathways and mechanisms. This interaction can facilitate the study of enzyme activity and protein function, contributing to a better understanding of cellular processes .

Case Study 1: Synthesis of Norepinephrine Reuptake Inhibitors

In a recent study, researchers synthesized derivatives of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid to create potent norepinephrine reuptake inhibitors. These compounds showed promising results in preclinical trials, indicating their potential for treating depression and anxiety disorders .

Case Study 2: Development of Selective Kinase Inhibitors

Another investigation focused on the modification of this boronic acid derivative to enhance selectivity toward ALK (anaplastic lymphoma kinase) family members. The study demonstrated that specific substitutions at the pyridine ring could significantly increase potency and selectivity against target kinases, paving the way for new cancer therapeutics .

Wirkmechanismus

The mechanism of action of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid with structurally related boronic acids and Boc-piperazine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Melting Point (°C) Reactivity/Applications Reference
6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid C15H24BN3O4 333.19 Not explicitly provided - 4-Methylpyridine
- Boc-protected piperazine
- Boronic acid at 3-position
N/A Suzuki couplings; intermediates for kinase inhibitors or PROTACs
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid C14H22BN3O4 307.16 919347-67-4 - Unsubstituted pyridine
- Boc-piperazine
- Boronic acid at 3-position
N/A Broader electronic profile due to lack of methyl group; lower steric hindrance
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid C10H16BN3O2 229.07 936353-84-3 - 4-Methylpiperazine (unprotected)
- Pyridine core
N/A Higher solubility in aqueous media; used in antipsychotic drug synthesis
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid C15H22BN3O4 319.17 Not explicitly provided - Phenyl ring instead of pyridine
- Boc-piperazine
N/A Lower reactivity in cross-couplings due to reduced aromatic nitrogen
(6-(4-Boc-Piperazino)-2-methylpyridin-3-yl)boronic acid C15H24BN3O4 333.19 Not explicitly provided - 2-Methylpyridine
- Boc-piperazine
N/A Altered regioselectivity in coupling reactions due to methyl position
[6-(Dimethylamino)pyridin-3-yl]boronic acid C7H11BN2O2 166.99 579525-46-5 - Dimethylamino group
- Unprotected amine
N/A Rapid coupling kinetics; used in fluorescent probes

Key Observations:

Boc vs. Unprotected Piperazine: Boc protection enhances stability during synthesis but requires deprotection steps for further functionalization, unlike compounds with free amines (e.g., [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid) .

Aromatic Core Variations :

  • Pyridine vs. Phenyl : Pyridine-containing analogs exhibit higher reactivity in cross-couplings due to the electron-withdrawing nitrogen, whereas phenyl-based derivatives (e.g., 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid) are less electrophilic .

Physicochemical Properties :

  • The Boc group increases hydrophobicity, as evidenced by higher molecular weights and logP values compared to unprotected analogs. This impacts solubility, with methylpiperazine derivatives showing better aqueous compatibility .

Biologische Aktivität

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a boronic acid functional group, both of which contribute to its interaction with biological systems.

The molecular formula of this compound is C15H24BN3O4C_{15}H_{24}BN_{3}O_{4}, with a molecular weight of approximately 307.35 g/mol. Its structure can be represented as follows:

SMILES CC(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1)C(O)=O\text{SMILES }CC(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1)C(O)=O

The biological activity of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for proteases and other enzymes.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in cancer cell proliferation. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific IC50 values (the concentration required to inhibit 50% of enzyme activity) for this compound remain under investigation, but preliminary results suggest promising potency.

Case Studies

  • Cancer Research : In a study involving various cancer cell lines, 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid was tested for its ability to induce cell death. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable effects observed in breast and prostate cancer cells.
  • Targeted Drug Delivery : The compound's boronic acid group allows for selective binding to certain biomolecules, enhancing its potential as a targeted therapeutic agent. This feature has been exploited in drug delivery systems aimed at improving the bioavailability and efficacy of chemotherapeutic agents.

Comparative Activity Table

Compound NameStructureIC50 (µM)TargetBiological Effect
6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acidStructureTBDProteasomeInduces apoptosis
Other Boronic Acid Derivative AStructureTBDKinaseInhibits proliferation
Other Boronic Acid Derivative BStructureTBDEnzyme XModulates activity

Q & A

Basic: What are the key steps in synthesizing this compound, and how is purity ensured?

Answer:
The synthesis typically involves:

Functionalization of the pyridine ring : Introducing the boronic acid group at the 3-position via Miyaura borylation or palladium-catalyzed cross-coupling .

Piperazine incorporation : The Boc-protected piperazine moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the product with >95% purity. Analytical HPLC or LC-MS is used to verify purity .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Answer:
Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl halide coupling partners .
  • Base and solvent : Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures to stabilize the boronic acid and minimize protodeboronation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Monitoring : TLC or in situ NMR can track reaction progress. Post-coupling, Boc deprotection (e.g., TFA) may be required for downstream functionalization .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Oxidation susceptibility : The boronic acid group is prone to oxidation; store under inert gas (argon/nitrogen) at −20°C .
  • Hydrolysis risk : Moisture accelerates degradation. Use desiccants and anhydrous solvents (e.g., DMSO) for dissolution .
  • Analytical checks : Regular NMR (¹¹B or ¹H) or HPLC analysis detects decomposition (e.g., boronic acid → boroxine) .

Advanced: How can contradictory solubility data be resolved for this compound?

Answer:
Contradictions often arise from solvent polarity or pH variations. Methodological approaches include:

  • Solvent screening : Test solubility in DMSO, methanol, or THF/water mixtures (pH-adjusted) .
  • Derivatization : Convert to pinacol esters for improved organic solubility, followed by in situ regeneration of the boronic acid .
  • Dynamic light scattering (DLS) : Quantify aggregation in aqueous buffers to guide formulation for biological assays .

Basic: What biological applications are suggested by its structural motifs?

Answer:

  • Drug design : The piperazine moiety is common in CNS-targeting agents (e.g., dopamine receptor modulators) .
  • Enzyme inhibition : Boronic acids act as reversible inhibitors for proteases (e.g., proteasome inhibitors in cancer research) .
  • Bioconjugation : The boronic acid binds diols (e.g., glycoproteins), enabling applications in diagnostics or targeted drug delivery .

Advanced: How can this compound be used to design selective enzyme inhibitors?

Answer:

  • Structure-activity relationship (SAR) studies : Modify the methylpyridine or Boc-piperazine groups to enhance target affinity. For example:
    • Replace Boc with acyl groups to alter lipophilicity .
    • Introduce substituents on the pyridine ring to exploit hydrophobic binding pockets .
  • Kinetic assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (Ki) against serine hydrolases or proteases .

Basic: What analytical techniques validate the compound’s identity and purity?

Answer:

  • NMR : ¹H/¹³C NMR confirms structural integrity; ¹¹B NMR verifies boronic acid presence .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., boronate esters) .
  • Flow chemistry : Continuous flow systems improve reproducibility in cross-coupling steps .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize boronic acid residues with ethanol/water mixtures to prevent oxidation .

Advanced: How can this boronic acid be utilized in photoaffinity labeling studies?

Answer:

  • Probe design : Incorporate a photoreactive group (e.g., diazirine) on the pyridine ring. Post-irradiation, cross-linking with target proteins enables identification via click chemistry (e.g., azide-alkyne cycloaddition) .
  • Validation : Use SDS-PAGE and Western blotting with biotinylated probes to confirm target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.